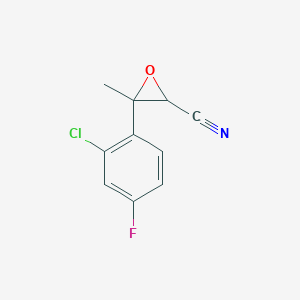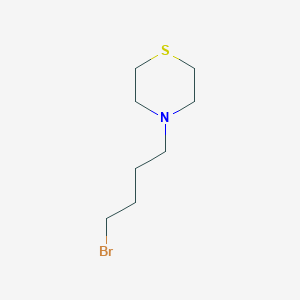
4-(4-Bromobutyl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromobutyl)thiomorpholine is a chemical compound with the molecular formula C8H16BrNS and a molecular weight of 238.19 g/mol . It is characterized by the presence of a bromobutyl group attached to a thiomorpholine ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Bromobutyl)thiomorpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiomorpholine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of thiomorpholine.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromobutyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(4-Bromobutyl)thiomorpholine is primarily based on its ability to undergo substitution reactions. The bromine atom in the bromobutyl group can be readily replaced by various nucleophiles, allowing the compound to interact with different molecular targets. This property makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorobutyl)thiomorpholine: Similar in structure but with a chlorine atom instead of bromine.
4-(4-Fluorobutyl)thiomorpholine: Similar in structure but with a fluorine atom instead of bromine.
4-(4-Iodobutyl)thiomorpholine: Similar in structure but with an iodine atom instead of bromine.
Uniqueness: 4-(4-Bromobutyl)thiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in research and industry .
Eigenschaften
Molekularformel |
C8H16BrNS |
|---|---|
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
4-(4-bromobutyl)thiomorpholine |
InChI |
InChI=1S/C8H16BrNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
InChI-Schlüssel |
KYIKUZASMYIQBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


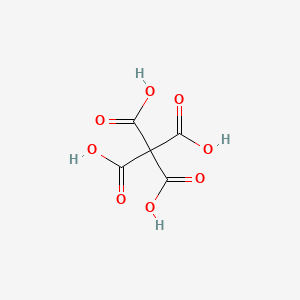
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)
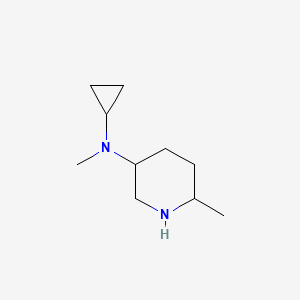


![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)

![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
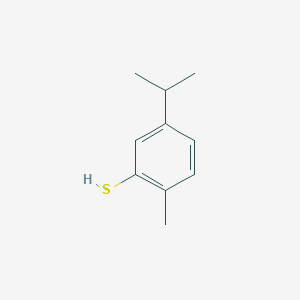
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
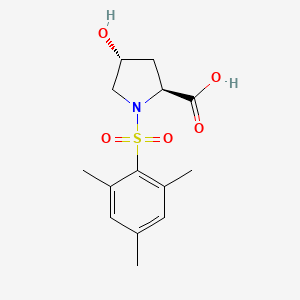
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
